molecular formula C7H10BNO3 B13539577 (3-Methoxy-2-methylpyridin-4-yl)boronic acid

(3-Methoxy-2-methylpyridin-4-yl)boronic acid

Cat. No.: B13539577
M. Wt: 166.97 g/mol
InChI Key: DUIPQPICKLYYQR-UHFFFAOYSA-N
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Description

(3-Methoxy-2-methylpyridin-4-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with methoxy and methyl groups. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Methoxy-2-methylpyridin-4-yl)boronic acid typically involves the borylation of the corresponding pyridine derivative. One common method is the palladium-catalyzed borylation of 3-methoxy-2-methylpyridine using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine under an inert atmosphere .

Industrial Production Methods: On an industrial scale, the production of this compound may involve similar catalytic processes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification of the product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: (3-Methoxy-2-methylpyridin-4-yl)boronic acid undergoes various chemical reactions, including:

Properties

Molecular Formula

C7H10BNO3

Molecular Weight

166.97 g/mol

IUPAC Name

(3-methoxy-2-methylpyridin-4-yl)boronic acid

InChI

InChI=1S/C7H10BNO3/c1-5-7(12-2)6(8(10)11)3-4-9-5/h3-4,10-11H,1-2H3

InChI Key

DUIPQPICKLYYQR-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C(=NC=C1)C)OC)(O)O

Origin of Product

United States

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